molecular formula C10H10BrN3O2 B1468325 Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate CAS No. 1211507-06-0

Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate

Cat. No.: B1468325
CAS No.: 1211507-06-0
M. Wt: 284.11 g/mol
InChI Key: BVJPGRJNALPRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core substituted with bromo and methyl groups at positions 6 and 5, respectively. The methyl ester at the acetamide side chain enhances its lipophilicity, making it a candidate for pharmaceutical or agrochemical applications. Its molecular formula is C₁₁H₁₁BrN₃O₂ (MW: 297.13 g/mol), distinct from its acid form, 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetic acid (MW: 270.09 g/mol) .

Properties

IUPAC Name

methyl 2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c1-5-6(11)3-7-10(12-5)14-8(13-7)4-9(15)16-2/h3H,4H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJPGRJNALPRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)N=C(N2)CC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate (CAS No. 1211507-06-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Antimicrobial Activity

Research has indicated that compounds with imidazo[4,5-b]pyridine structures exhibit antimicrobial properties. For instance, derivatives of this compound have shown efficacy against various pathogens, including bacteria and fungi. A study demonstrated that certain imidazo derivatives inhibited the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Anti-Cancer Properties

Imidazo[4,5-b]pyridine derivatives have also been explored for their anti-cancer activities. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The selective targeting of cancer cells while sparing normal cells is an area of ongoing research.

Trypanocidal Activity

Notably, some studies have focused on the activity of related compounds against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds structurally similar to this compound have been shown to inhibit the growth of this parasite effectively . The best-performing compounds exhibited low toxicity to mammalian cells while maintaining high potency against T. brucei.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes crucial for pathogen survival or cancer cell proliferation.
  • Apoptosis Induction : It may trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Disruption of Cellular Signaling : The compound could interfere with signaling pathways essential for cell growth and division.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFocusFindings
Trypanocidal ActivityIdentified potent inhibitors against T. brucei with low mammalian toxicity.
Anti-Cancer ActivityDemonstrated selective apoptosis in cancer cell lines with minimal effects on normal cells.
Antimicrobial PropertiesShowed significant inhibition against Mycobacterium tuberculosis.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate is derived from the imidazo[4,5-b]pyridine family, characterized by its unique heterocyclic structure. The presence of bromine and methyl groups contributes to its reactivity and biological activity.

Molecular Formula: C₉H₈BrN₃O
Molecular Weight: 244.08 g/mol
CAS Number: [insert CAS number if available]

Anticancer Activity

Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit anticancer properties. This compound has shown promise in inhibiting tumor growth in various cancer cell lines. Studies have reported that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest efficacy against certain bacterial strains, making it a candidate for further development as an antibiotic agent.

CYP Enzyme Inhibition

This compound has been identified as a potential inhibitor of cytochrome P450 enzymes (CYP). This property is significant for drug metabolism studies and could lead to the development of safer pharmaceuticals by reducing adverse drug interactions.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was attributed to its ability to activate caspase pathways leading to cell death.

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests potential utility as an antimicrobial agent.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ in substituents, ester groups, and heterocyclic frameworks, leading to variations in properties:

Compound Name Substituents (Position) Molecular Formula MW (g/mol) Key Features
Target Compound Br (6), Me (5), Me ester (side chain) C₁₁H₁₁BrN₃O₂ 297.13 Enhanced lipophilicity from Me ester
Ethyl 2-(6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate Br (6), Ph (2), Et ester (side chain) C₁₆H₁₅BrN₃O₂ 361.22 Increased steric bulk from Ph group
2-(6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetic acid Br (6), Me (5), COOH (side chain) C₉H₈BrN₃O₂ 270.09 Higher polarity due to carboxylic acid
2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine CF₃ (6), EtSO₂ (2), Me (3) C₁₃H₁₂F₃N₃O₂S 347.31 Electrophilic CF₃ and sulfonyl groups

Key Observations :

  • Ester vs. Acid : The methyl ester in the target compound improves membrane permeability compared to the carboxylic acid analog .

Structural and Crystallographic Insights

  • Crystal Packing : The ethyl ester analog () forms hydrogen bonds (N–H···O) between the imidazole NH and ester carbonyl, stabilizing its crystal lattice. Similar interactions are expected for the methyl ester variant .
  • Role of SHELX Programs : Structural refinements for analogs (e.g., bond lengths, angles) rely on SHELXL and SHELXS, ensuring high-resolution data for comparative analysis .

Preparation Methods

Table 1: Synthesis Steps for Imidazopyridine Core

Step Reaction Conditions Time Yield
1. SNAr Reaction 2-Chloro-3-nitropyridine + Primary Amine, H2O-IPA, 80°C 2 hours High
2. Nitro Group Reduction Zn/HCl, H2O-IPA, 80°C 45 minutes Excellent
3. Heterocyclization Pyridine-2,3-diamine + Aldehyde, H2O-IPA, RT 10 hours High

Attachment of the Acetate Group

After synthesizing the imidazopyridine core, the next step involves attaching an acetate group. This is typically achieved through esterification reactions. The specific conditions for this step may vary depending on the functional groups present on the imidazopyridine core.

Table 2: Esterification Conditions for Acetate Attachment

Reagents Conditions Time Yield
Imidazopyridine Core, Acetic Anhydride, Pyridine Room Temperature Several Hours Variable
Imidazopyridine Core, Acetic Acid, DCC (or EDCI) Room Temperature Several Hours Good

Research Findings and Challenges

While specific research findings on Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate are limited, related compounds have shown promise in medicinal chemistry. The addition of an acetate group can modify the compound's solubility, stability, or interaction with biological targets.

Q & A

Basic: What synthetic strategies are commonly employed to prepare Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate?

Answer:
The synthesis typically involves cyclocondensation of substituted pyridine diamines with carbonyl-containing reagents. For example, analogous imidazo[4,5-b]pyridine derivatives are synthesized via phase-transfer catalysis (PTC) using dimethylformamide (DMF) as a solvent and p-toluenesulfonic acid as a catalyst . Key steps include:

  • Bromination : Introduction of bromine at the 6-position using N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.
  • Methylation : Selective methylation at the 5-position via methyl iodide (MeI) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Esterification : Acetic acid side-chain introduction via coupling reactions (e.g., ethyl acetoacetate under Mitsunobu conditions).

Table 1 : Optimization Parameters for Key Steps

StepReagent/CatalystSolventYield (%)
BrominationNBS, AIBNCCl₄65–75
MethylationMeI, K₂CO₃DMF80–85
EsterificationEDCI, DMAPCH₂Cl₂70–75

Basic: How is the compound characterized structurally, and what analytical techniques are critical for validation?

Answer:
Structural validation relies on a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., bromine at C6, methyl at C5). Key signals include downfield shifts for C6-Br (~δ 8.2 ppm in ¹H NMR) and ester carbonyl (~δ 170 ppm in ¹³C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₀BrN₃O₂ requires [M+H]⁺ = 300.9978).
  • X-ray Crystallography : Resolves planar imidazo[4,5-b]pyridine core and hydrogen-bonding motifs (e.g., dimer formation via N–H···O interactions) .

Advanced: How can researchers resolve contradictions in regioselectivity data during bromination or alkylation steps?

Answer:
Regioselectivity conflicts often arise from competing reaction pathways. To address this:

  • Mechanistic Studies : Use DFT calculations to compare activation energies for bromination at C5 vs. C6. For example, electron density maps (from Mulliken charges) predict preferential bromination at the more electron-rich C6 position .
  • Isolation of By-Products : Chromatographically separate and characterize minor products (e.g., 5-bromo isomers) using LC-MS/MS.
  • Kinetic Control : Adjust reaction time/temperature to favor kinetic products (e.g., shorter reaction times for C6 bromination) .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:
Challenges include disorder in the ester group and weak diffraction due to crystal packing. Solutions involve:

  • SHELXL Refinement : Use of restraints for disordered atoms (e.g., methyl/acetate groups) and TWIN commands for handling twinned crystals .
  • Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., N–H···O=C dimers) to improve R-factor convergence.
  • High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å) .

Table 2 : Crystallographic Data for a Representative Analogue

ParameterValue
Space GroupP2₁/c
a, b, c (Å)7.25, 10.32, 15.67
R-factor0.030
wR-factor0.077

Advanced: How does the ester group influence the compound’s reactivity in downstream functionalization?

Answer:
The methyl ester acts as a directing/protecting group:

  • Nucleophilic Substitution : The electron-withdrawing ester enhances electrophilicity at C2, facilitating SNAr reactions with amines/thiols .
  • Hydrolysis Sensitivity : Under basic conditions, the ester hydrolyzes to a carboxylic acid, altering solubility and reactivity. Stabilization requires anhydrous conditions .
  • Cross-Coupling Compatibility : The ester is inert toward Suzuki-Miyaura coupling, enabling selective modification of the bromine site .

Advanced: What computational methods are used to predict the compound’s biological activity or binding modes?

Answer:

  • Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase domains). The imidazo[4,5-b]pyridine core often occupies hydrophobic pockets, while the bromine/ester groups modulate affinity .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (IC₅₀) to design analogues .
  • MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) and identify key residues (e.g., hinge-region interactions in kinases) .

Advanced: How are synthetic by-products or degradation impurities analyzed and mitigated?

Answer:

  • HPLC-PDA/MS : Monitor reactions in real-time to detect intermediates (e.g., demethylated or debrominated products).
  • Forced Degradation Studies : Expose the compound to heat/humidity/light and characterize degradants (e.g., ester hydrolysis to carboxylic acid via UPLC-QTOF) .
  • Process Optimization : Replace protic solvents (e.g., MeOH) with aprotic alternatives (e.g., THF) to minimize hydrolysis .

Advanced: What strategies improve yield in large-scale synthesis while maintaining purity?

Answer:

  • Flow Chemistry : Continuous processing reduces side reactions (e.g., over-bromination) and improves heat dissipation .
  • Catalyst Recycling : Recover phase-transfer catalysts (e.g., tetrabutylammonium bromide) via aqueous extraction.
  • Crystallization Engineering : Use anti-solvent addition (e.g., hexane in DMF) to enhance crystal purity (>99% by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.